2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one
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Overview
Description
2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxyl, methyl, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base .
Industrial Production Methods
On an industrial scale, the compound can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions.
Medicine: Research has indicated potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. For instance, its antioxidant properties are attributed to its ability to interrupt free radical chain reactions, capturing free radicals or transforming them into less active forms . The compound may also interact with specific enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cannabidiol (CBD): Shares structural similarities and exhibits antioxidant and anti-inflammatory properties.
Cyclohexenone: Another compound with a cyclohexene ring, used in similar chemical reactions.
Flavonoids: A class of compounds with similar structural features and biological activities.
Uniqueness
2-Hydroxy-3-methyl-6-(prop-2-en-1-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
90510-78-4 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-6-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-6-5-7(2)9(11)10(8)12/h3,8,11H,1,4-6H2,2H3 |
InChI Key |
ZMWREZFCFPCPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(CC1)CC=C)O |
Origin of Product |
United States |
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